molecular formula C20H23N5O2S B6484316 N-(3-methylbutyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide CAS No. 941994-13-4

N-(3-methylbutyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide

Cat. No.: B6484316
CAS No.: 941994-13-4
M. Wt: 397.5 g/mol
InChI Key: JRXQCGKJKGBZFJ-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³⁷]dodeca-3(7),4,8-trien-12-yl}acetamide is a complex tricyclic heterocyclic compound featuring a fused 12-membered ring system containing nitrogen and sulfur atoms. Its structure includes:

  • A 10-thia (sulfur) moiety at position 10.
  • A phenyl substituent at position 4.
  • An acetamide side chain functionalized with a 3-methylbutyl group.

The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL (for small-molecule refinement) and visualized via ORTEP-3 or WinGX, as these tools are industry standards for structural validation .

Properties

IUPAC Name

N-(3-methylbutyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13(2)8-9-21-17(26)10-15-12-28-20-23-18-16(19(27)24(15)20)11-22-25(18)14-6-4-3-5-7-14/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXQCGKJKGBZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Tricyclic Family

(a) N-[1,4,4-Trimethyltricyclo[6.3.1.0³⁹]dodec-8(12)-en-2-yl]acetamide ()
  • Core Structure : A tricyclo[6.3.1.0³⁹]dodecene framework lacking sulfur but featuring a double bond at C8–C12.
  • Functional Groups : Acetamide side chain with trimethyl substitution.
  • Crystallographic Data :
    • Bond Lengths : C–N bonds in the acetamide group average 1.329 Å , consistent with standard amide bonds .
    • Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice (e.g., N1–H1···O1: 2.893 Å) .
(b) N-Ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide ()
  • Core Structure : A 7-thia tricyclo[6.4.0.0²⁶]dodecatriene system.
  • Functional Groups : Ethyl-substituted acetamide and a prop-2-enyl group.
  • Physicochemical Properties :
    • Water Solubility : 37.5 µg/mL at pH 7.4, higher than typical hydrophobic tricyclics due to the sulfanyl group .
(c) Target Compound
  • Differentiators: Sulfur Position: 10-thia vs. 7-thia in compound (b), altering electronic distribution.

Comparative Data Table

Parameter Target Compound Compound (a) Compound (b)
Molecular Formula C₂₃H₂₉N₅O₂S C₁₇H₂₅NO C₁₆H₁₉N₃O₂S₂
Molecular Weight ~463.6 g/mol 259.4 g/mol 349.5 g/mol
Sulfur Content 1 (10-thia) 0 2 (7-thia + sulfanyl)
Key Interactions N–H···O/S (predicted) N–H···O S···π (sulfanyl-aryl)
Solubility (pH 7.4) Not reported Insoluble (hydrophobic core) 37.5 µg/mL

Hydrogen Bonding and Crystal Packing

  • Compound (a) : Exhibits intermolecular N–H···O bonds (e.g., N1–H1···O1: 2.893 Å) and C–H···π interactions involving the tricyclic core .

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